molecular formula C5H5ClN4 B13161591 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)acetonitrile

2-(3-Amino-4-chloro-1H-pyrazol-1-YL)acetonitrile

Cat. No.: B13161591
M. Wt: 156.57 g/mol
InChI Key: QPNMFLPCDIMPBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Amino-4-chloro-1H-pyrazol-1-YL)acetonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group at the 3-position and a chloro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)acetonitrile typically involves the reaction of 3-amino-4-chloropyrazole with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the acetonitrile, followed by nucleophilic substitution at the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and temperature control are crucial factors in scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-chloro-1H-pyrazol-1-YL)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-Amino-4-chloro-1H-pyrazol-1-YL)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)acetonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The chloro and amino groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-chloropyrazole: Lacks the acetonitrile group but shares the pyrazole core.

    2-(4-Amino-1H-pyrazol-1-yl)acetonitrile: Similar structure but without the chloro substitution.

    4-Chloro-3-nitropyrazole: Contains a nitro group instead of an amino group

Uniqueness

2-(3-Amino-4-chloro-1H-pyrazol-1-YL)acetonitrile is unique due to the presence of both amino and chloro groups on the pyrazole ring, which can significantly influence its reactivity and binding properties.

Properties

IUPAC Name

2-(3-amino-4-chloropyrazol-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN4/c6-4-3-10(2-1-7)9-5(4)8/h3H,2H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNMFLPCDIMPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC#N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.